4-(Morpholinomethyl)thiazole

Kinase Inhibition ALK Tyrosine Kinase Cancer Therapeutics

4-(Morpholinomethyl)thiazole (CAS 365996-58-3) is the definitive 4-substituted morpholinothiazole scaffold for focused kinase inhibitor libraries (ALK L1196M IC₅₀ = 2.30 µM) and N,O-bidentate ligand systems that outperform standard N,N-ligands in Cu-catalyzed N-arylation. Its unsubstituted thiazole ring enables unique hydrophobic pocket engagement, fundamentally distinct from 2-amino analogs used in dye synthesis. This geometry is critical for synthesizing potent ALK-resistant mutants, efficient cross-coupling catalysts, and 'particularly efficacious' acrylic-fiber dyes. Insist on the 4-methylene substitution pattern to ensure target engagement and application performance.

Molecular Formula C8H12N2OS
Molecular Weight 184.26
CAS No. 365996-58-3
Cat. No. B2568251
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Morpholinomethyl)thiazole
CAS365996-58-3
Molecular FormulaC8H12N2OS
Molecular Weight184.26
Structural Identifiers
SMILESC1COCCN1CC2=CSC=N2
InChIInChI=1S/C8H12N2OS/c1-3-11-4-2-10(1)5-8-6-12-7-9-8/h6-7H,1-5H2
InChIKeyHYIGBJGIVMBABT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-(Morpholinomethyl)thiazole (CAS 365996-58-3): Technical Baseline and Structural Classification for Procurement


4-(Morpholinomethyl)thiazole (CAS 365996-58-3) is a heterocyclic building block featuring a thiazole core linked to a morpholine ring via a methylene bridge at the 4-position. This distinct substitution pattern places it within the broader class of morpholinothiazoles, a scaffold of significant interest in medicinal chemistry and materials science [1]. The compound is characterized by its molecular formula C8H12N2OS and a molecular weight of 184.26 g/mol .

4-(Morpholinomethyl)thiazole Procurement: Why Substitution with 2-Amino Analogs is Scientifically Inadvisable


Substituting 4-(Morpholinomethyl)thiazole with other morpholinothiazole analogs, particularly the more common 2-amino derivatives (e.g., CAS 3008-62-6), is not scientifically justifiable due to profound differences in reactivity, target engagement, and intended application. The presence or absence of the 2-amino group fundamentally alters the molecule's electronic character and its ability to form key interactions. For example, in kinase inhibitor design, a 4-(morpholinomethyl)thiazole fragment is utilized to occupy specific hydrophobic pockets via its unsubstituted thiazole ring, whereas 2-amino analogs are often employed as dyestuff intermediates, where the amino group acts as a crucial diazotization site [1][2]. This divergence in functional utility underscores the need for precise specification during procurement.

Quantitative Differentiation Guide for 4-(Morpholinomethyl)thiazole: Comparative Performance Data Against In-Class Analogs


Kinase Inhibition: Potency of a 4-(Morpholinomethyl)thiazole-Derived ALK Inhibitor vs. Clinical Benchmark

A derivative incorporating the 4-(morpholinomethyl)thiazole scaffold demonstrated significant inhibitory activity against the drug-resistant ALK L1196M mutant kinase, an important target in oncology. While a direct head-to-head comparison of the base scaffold is unavailable, the activity of this derivative (IC50 = 2.30 µM) can be compared to the wild-type ALK activity (IC50 = 7.00 µM), indicating a preferential binding profile for the clinically relevant mutant form [1]. This contrasts with the 2-amino-substituted analogs, which are not documented as ALK inhibitors and are instead utilized in completely unrelated applications like textile dyeing [2].

Kinase Inhibition ALK Tyrosine Kinase Cancer Therapeutics

Catalytic Performance: N-Oxide Derivative of 4-(Morpholinomethyl)thiazole Exhibits Superior Ligand Activity

The N-oxide derivative of 4-(thiazolylmethyl)morpholine, which is directly synthesized from 4-(Morpholinomethyl)thiazole, has been reported as a 'superior' supporting ligand in CuI-catalyzed Ullmann-type N-arylation reactions [1]. Research indicates that this class of N,O-bidentate ligands demonstrates higher catalytic activity compared to commercially available N,N-bidentate ligands such as 2,2'-bipyridine or 1,10-phenanthroline [1]. This contrasts sharply with the 2-amino analog, which is not reported to have any catalytic utility.

Cross-Coupling Catalysis Ligand Design Synthetic Methodology

Dyestuff Application: 4-(Morpholinomethyl)thiazole as a Key Intermediate for Acrylic Fiber Dyes

In the field of industrial dyes, 2-amino-4-morpholinomethylthiazole, which is a direct derivative of 4-(Morpholinomethyl)thiazole, is a critical intermediate for synthesizing monoazo dyes with specific and superior properties for acrylic fibers [1]. The patent literature explicitly states that these dyes are 'distinctive' for dyeing acrylic fibers when compared to known azo dyes obtained from other 2-aminothiazoles substituted in the 4- and 5-positions [1]. This positions the 4-substituted scaffold as a preferred starting material for achieving desired colorfastness and shade properties on acrylics, a niche application not fulfilled by its 5-substituted isomer.

Dyestuff Synthesis Acrylic Fiber Dyeing Monoazo Dyes

Validated Application Scenarios for 4-(Morpholinomethyl)thiazole (CAS 365996-58-3) in Research and Industrial Workflows


Medicinal Chemistry: Developing Next-Generation Kinase Inhibitors

In medicinal chemistry programs focused on overcoming drug resistance in kinases like ALK, 4-(Morpholinomethyl)thiazole serves as a valuable core scaffold. As demonstrated by its derivative's potent activity against the ALK L1196M mutant (IC50 = 2.30 µM) [1], this compound provides a validated starting point for structure-activity relationship (SAR) studies. Procurement of this specific 4-substituted thiazole is critical for synthesizing focused libraries aimed at exploiting the unique binding interactions conferred by this geometry, which are distinct from those of 2-substituted analogs. [1]

Synthetic Methodology: Designing Efficient N,O-Bidentate Ligands for Cross-Coupling

For chemists developing new catalytic systems, 4-(Morpholinomethyl)thiazole is a key precursor for generating highly active N,O-bidentate ligands. Its derivative, N-(4-thiazolylmethyl)morpholine N-oxide, has been proven to outperform standard N,N-bidentate ligands in copper-catalyzed Ullmann-type N-arylation reactions [2]. This application scenario highlights the compound's utility in creating more efficient and cost-effective synthetic protocols for constructing C-N bonds, a fundamental transformation in pharmaceutical and agrochemical synthesis. [2]

Materials Science: Synthesizing Specialized Monoazo Dyes for Acrylic Textiles

In an industrial setting, 4-(Morpholinomethyl)thiazole is a crucial intermediate for manufacturing high-performance monoazo dyes. The patent literature confirms that dyes derived from this specific scaffold are 'distinctive' and 'particularly efficacious' for dyeing acrylic fibers, offering performance advantages over dyes made from other thiazole isomers [3]. This application provides a clear and quantifiable reason for its procurement in the dyestuff industry, where the precise substitution pattern on the thiazole ring directly dictates the dye's final application properties and commercial viability. [3]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(Morpholinomethyl)thiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.